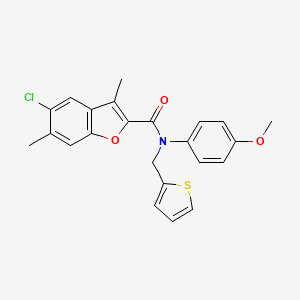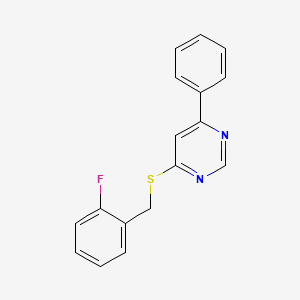![molecular formula C20H20ClN3O2 B11353003 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide](/img/structure/B11353003.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide: (4-CHLOROPHENYL) (3-PHENYL-2-OXIRANYL)METHANONE , is a chemical compound with the molecular formula C15H11ClO2 . It has a molecular weight of approximately 258.7 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring.
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. It is primarily used in research and development rather than large-scale manufacturing.
Chemical Reactions Analysis
Reactivity::
Oxidation: The oxadiazole ring may undergo oxidation reactions.
Substitution: The chlorophenyl group can participate in substitution reactions.
Reduction: Reduction of the oxadiazole ring or other functional groups may occur.
Chlorination: Chlorine-based reagents (e.g., N-chlorosuccinimide) for introducing the chlorophenyl group.
Amidation: Amine or amide reagents for the formation of the amide bond.
Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon) for reduction reactions.
Major Products:: The major product of the synthetic reaction would be the target compound itself.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antifungal properties).
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but detailed studies are needed to elucidate its effects.
Comparison with Similar Compounds
While direct analogs of this compound are scarce, it shares structural features with other oxadiazoles and phenyl-substituted compounds. For example, 2-(4-chlorophenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a related compound . further exploration is needed to highlight its uniqueness.
Properties
Molecular Formula |
C20H20ClN3O2 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-2-14-6-12-17(13-7-14)22-18(25)4-3-5-19-23-20(24-26-19)15-8-10-16(21)11-9-15/h6-13H,2-5H2,1H3,(H,22,25) |
InChI Key |
ANDKCZNEIQCEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11352930.png)
![N-(4-Chlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B11352937.png)
![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11352942.png)
![2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11352950.png)
![2-[2-[2-(4-Chloro-3-methylphenoxy)ethylthio]-1-benzimidazolyl]acetic acid](/img/structure/B11352951.png)

![N-(4-methylbenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352962.png)
![4-ethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11352963.png)
![Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11352977.png)


![N-[4-(benzyloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11352989.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11352994.png)
![2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11353008.png)
